BenchChemオンラインストアへようこそ!

Thyroxine

Pharmacokinetics Thyroid Hormone Replacement Drug Half-Life

Thyroxine (Levothyroxine Sodium; CAS 25416-65-3 hydrate; 55-03-8 anhydrous) is the sodium salt of the levo isomer of 3,3′,5,5′-tetraiodothyronine (T4), the primary circulating thyroid hormone in humans. It is synthesized as the L-enantiomer and serves as the physiologic prohormone, requiring peripheral deiodination to generate the more potent active metabolite, triiodothyronine (T3).

Molecular Formula C15H11I4NO4
Molecular Weight 776.87 g/mol
CAS No. 25416-65-3; 51-48-9; 55-03-8
Cat. No. B15543762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroxine
CAS25416-65-3; 51-48-9; 55-03-8
Molecular FormulaC15H11I4NO4
Molecular Weight776.87 g/mol
Structural Identifiers
InChIInChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1
InChIKeyXUIIKFGFIJCVMT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Insoluble in ethanol, benzene

Thyroxine (Levothyroxine) CAS 25416-65-3 | Pharmacopoeial Specifications & Procurement-Grade Analytical Reference Standards


Thyroxine (Levothyroxine Sodium; CAS 25416-65-3 hydrate; 55-03-8 anhydrous) is the sodium salt of the levo isomer of 3,3′,5,5′-tetraiodothyronine (T4), the primary circulating thyroid hormone in humans. It is synthesized as the L-enantiomer and serves as the physiologic prohormone, requiring peripheral deiodination to generate the more potent active metabolite, triiodothyronine (T3) [1]. Pharmacopoeial monographs (USP, EP, BP) define the active pharmaceutical ingredient (API) with strict purity criteria: assay 97.0–103.0% on anhydrous basis, limit of liothyronine sodium (T3) as impurity ≤ 2.0%, and limit of inorganic iodides ≤ 0.08% [2]. The compound exhibits high molecular weight (798.85 g/mol anhydrous) and requires storage protected from light in tight containers due to inherent hygroscopicity and photosensitivity [3]. As the drug of choice for thyroid hormone replacement therapy in primary hypothyroidism, levothyroxine is designated a narrow therapeutic index (NTI) drug, necessitating rigorous analytical control and stable formulation [4].

Thyroxine (Levothyroxine) CAS 51-48-9 | Critical Differentiation from Liothyronine (T3), Dextrothyroxine & Combination Therapies


In-class substitution between levothyroxine (T4) and liothyronine (T3) is pharmacologically and clinically non-interchangeable. These compounds differ fundamentally in protein binding affinity (T4 >99.9% bound vs T3 ~99.7%), elimination half-life (T4: ~7 days vs T3: ~1 day), and metabolic role (T4 as prohormone vs T3 as active hormone) [1]. Dextrothyroxine (D-T4), the D-enantiomer, exhibits markedly reduced calorigenic potency (approximately 10% of L-T4) while retaining cholesterol-lowering activity, requiring a ~27-fold higher dose (4 mg D-T4 vs 0.15 mg L-T4) to achieve comparable TSH suppression [2]. Desiccated thyroid extract (DTE) and T4/T3 combination therapies introduce variable T3/T4 ratios (DTE ~1:4; physiologic ~1:10-15) that deviate from endogenous thyroidal secretion, leading to supraphysiologic serum T3 excursions and potential adverse cardiovascular effects [3]. Regulatory bioequivalence standards for levothyroxine generics mandate 90% confidence intervals for AUC and Cmax within 90–111%, a narrower range than standard 80–125% criteria, reflecting the NTI designation that precludes casual product interchange without clinical monitoring [4].

Thyroxine CAS 55-03-8 | Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Thyroxine (T4) vs Liothyronine (T3) Elimination Half-Life: 7-Day vs 1-Day Pharmacokinetic Differentiation

Levothyroxine (T4) exhibits a substantially longer elimination half-life of approximately 7 days (168 hours) in euthyroid adults compared to liothyronine (T3), which demonstrates a half-life of approximately 1 day (24 hours) [1]. This 7-fold difference is directly attributable to T4's higher affinity for serum transport proteins [2]. The prolonged half-life of T4 enables once-daily dosing with stable serum concentrations (peak-to-trough fluctuation ~10%), whereas T3's short half-life necessitates twice-daily or thrice-daily administration and is associated with transient supraphysiologic serum T3 peaks [3].

Pharmacokinetics Thyroid Hormone Replacement Drug Half-Life

Thyroxine (T4) vs Dextrothyroxine (D-T4) Potency: 27-Fold Dose Differential Required for Equivalent TSH Suppression

A direct comparative study established that treatment regimens of 4 mg dextrothyroxine (D-T4) and 0.15 mg levothyroxine (L-T4) produce similar degrees of serum TSH suppression, cholesterol lowering, and metabolic rate stimulation in hypothyroid subjects [1]. This represents a 26.7-fold higher dose requirement for the D-enantiomer to achieve equivalent therapeutic effect. Furthermore, correction of hypothyroidism requires higher serum levels of dextrothyroxine than of levothyroxine [2]. D-T4 exhibits very little calorigenic potency compared to L-T4, estimated at approximately 10% of the L-isomer's metabolic activity [3].

Stereoisomer Potency TSH Suppression Cholesterol Lowering

Thyroxine (T4) vs Liothyronine (T3) Pharmacodynamic Equivalence: 3:1 Dose Ratio for Equivalent TSH Suppression

A randomized, double-blind, crossover study in thyroidectomized patients demonstrated that pharmacodynamic equivalence between levothyroxine (L-T4) and liothyronine (L-T3) is achieved at a dose ratio of approximately 3:1 (L-T4:L-T3) when measured by baseline and TRH-stimulated TSH [1]. Specifically, a mean L-T4 dose of 138 μg/day produced equivalent TSH suppression to a mean L-T3 dose of 46 μg/day (ratio 3.00:1) [2]. This ratio reflects the combined effects of differential absorption (T3 ~95% absorbed in 4 hours vs T4 ~70-80% absorbed), protein binding (T4 >99.9% vs T3 ~99.7%), and metabolic conversion of T4 to T3 in peripheral tissues (~80% of circulating T3 derived from T4 deiodination) [3].

Pharmacodynamic Equivalence TSH Suppression Dose Conversion

Thyroxine (T4) Analytical Purity Control: USP Limit of Liothyronine Sodium Impurity ≤ 2.0% vs Desiccated Thyroid Extract Variable T3 Content

The USP monograph for Levothyroxine Sodium API specifies a limit of liothyronine sodium (T3) impurity of not more than 2.0% (calculated as C15H11I3NNaO4) and limit of inorganic iodides of not more than 0.08% [1]. This specification ensures that the prohormone T4 content is ≥98% pure relative to the active T3 impurity. In contrast, desiccated thyroid extract (DTE) contains a variable T4:T3 ratio of approximately 4:1 (range 3:1 to 5:1) due to natural biological variation in porcine or bovine thyroid glands, resulting in inconsistent T3 content and unpredictable serum T3 excursions [2]. A stability-indicating HPLC method validated per FDA, USP, and ICH guidelines can separate and quantify levothyroxine and eight degradation impurities (including Tyr, T3, T2, and oxidized products), enabling precise quality control [3].

Analytical Purity Impurity Profiling Quality Control

Thyroxine (T4) Serum Protein Binding Affinity: >99.9% Bound vs T3 ~99.7% Bound Explains 7-Fold Half-Life Difference

Levothyroxine (T4) exhibits higher affinity for both thyroxine-binding globulin (TBG) and thyroxine-binding prealbumin (transthyretin, TBPA) compared to liothyronine (T3) [1]. This differential binding results in T4 being >99.9% protein-bound versus T3 ~99.7% bound, with free T4 comprising only ~0.03% of total serum T4 compared to free T3 comprising ~0.3% of total serum T3—a 10-fold difference in free fraction [2]. The higher protein binding of T4 partially explains its slower metabolic clearance (1.7 mL/min for T4 vs 17 mL/min for T3, a 10-fold difference) and longer elimination half-life (~7 days for T4 vs ~1 day for T3) . This binding differential is the mechanistic basis for T4's pharmacokinetic advantage as a stable prohormone reservoir.

Protein Binding Pharmacokinetics Thyroxine-Binding Globulin

Thyroxine (T4) Monotherapy vs T4+T3 Combination Therapy: No Superiority in Overall Hypothyroid Population

A prospective, randomized, double-blind, crossover study of 75 hypothyroid patients compared levothyroxine monotherapy (LT4) with LT4+liothyronine combination therapy (LT4+T3) and desiccated thyroid extract (DTE) over 22 weeks [1]. As a group, outcomes were similar among all three treatments with no significant differences in thyroid symptom questionnaire (TSQ-36) scores, quality of life (GHQ-12), Wechsler memory scale (WMS-IV), or Beck Depression Inventory (BDI) scores. However, subgroup analysis of the 1/3 most symptomatic patients on LT4 monotherapy revealed strong preference for T3-containing therapy (either LT4+T3 or DTE), with improved TSQ-36, GHQ-12, BDI, and visual memory index scores [2]. A separate crossover study substituting 12.5 μg T3 for 50 μg T4 (1:4 substitution ratio) found no significant differences in fatigue or depression symptoms in the overall cohort (n=27 completers) [3].

Combination Therapy Hypothyroidism Quality of Life

Thyroxine CAS 25416-65-3 | Validated Research & Industrial Applications Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: USP Monograph Compliance Testing for Levothyroxine Sodium API

Procurement of levothyroxine sodium reference standards (CAS 25416-65-3) is essential for quality control laboratories performing USP monograph compliance testing. The USP monograph mandates assay within 97.0–103.0% on anhydrous basis, limit of liothyronine sodium impurity ≤ 2.0%, and limit of inorganic iodides ≤ 0.08% [1]. Secondary pharmaceutical reference standards with multi-traceability to USP, EP, and BP primary standards are available for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2]. A stability-indicating HPLC method validated per ICH guidelines enables simultaneous quantification of levothyroxine and eight degradation impurities (including Tyr, T3, T2, and oxidation products) for comprehensive stability testing .

Pharmacokinetic & Bioequivalence Studies: Narrow Therapeutic Index Drug Development

Levothyroxine's designation as a narrow therapeutic index (NTI) drug necessitates rigorous bioequivalence testing with narrower acceptance criteria (90% CI within 90–111% for AUC and Cmax) than standard generic drugs (80–125%) [1]. Comparative bioavailability studies between levothyroxine formulations require baseline-adjusted pharmacokinetic parameters due to endogenous T4 levels. The compound's 7-day half-life necessitates extended washout periods (≥35 days) in crossover study designs [2]. Bioequivalence studies have demonstrated that generic levothyroxine formulations manufactured in Latin America are bioequivalent to reference products, providing evidence for procurement decisions in cost-sensitive markets .

Clinical Trial Comparator Arm: Levothyroxine Monotherapy as Reference Standard

Levothyroxine monotherapy serves as the established reference standard comparator arm in clinical trials evaluating novel thyroid hormone analogs, combination therapies, and alternative formulations [1]. The 3:1 pharmacodynamic equivalence ratio between L-T4 and L-T3 (138 μg/day L-T4 ≈ 46 μg/day L-T3 for equivalent TSH suppression) provides a quantitative basis for dose conversion when designing crossover trials comparing T4 and T3 therapies [2]. Subgroup identification from comparative effectiveness trials (the ~33% of patients who remain symptomatic on L-T4 monotherapy) informs patient stratification strategies and inclusion/exclusion criteria for future trials investigating T3-containing alternatives .

Stereoisomer-Specific Potency Studies: L-T4 vs D-T4 Differentiation

The 27-fold potency differential between L-thyroxine (0.15 mg) and D-thyroxine (4 mg) for equivalent TSH suppression and cholesterol lowering [1] establishes L-T4 as the sole therapeutically relevant enantiomer. This quantitative differentiation is critical for: (1) chiral purity analysis in API procurement specifications (ensuring ≤2% D-enantiomer content); (2) designing stereoisomer-specific binding assays to thyroid hormone receptors (TRα and TRβ); and (3) interpreting structure-activity relationship (SAR) studies of novel thyromimetic analogs. The D-enantiomer's ~10% calorigenic potency relative to L-T4 provides a useful negative control for in vivo metabolic studies [2].

Quote Request

Request a Quote for Thyroxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.